2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine
Description
2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine (SF3-TRZ, CAS: 1639424-37-5) is a triazine-based organic semiconductor widely employed in organic light-emitting diodes (OLEDs) due to its high triplet energy ($ET = 2.80$ eV) and balanced charge-transport properties . Its molecular structure features a spirobi[fluoren] group at the 3-position of the triazine core, which enhances steric hindrance, reduces aggregation, and improves thermal stability ($Tg = 135^\circ$C) . SF3-TRZ serves as a host material in thermally activated delayed fluorescence (TADF) systems, a hole-blocking layer (HBL), and an electron-transporting material (ETL) in hyperfluorescence and exciplex-based OLEDs .
Properties
Molecular Formula |
C40H25N3 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-3-yl)-1,3,5-triazine |
InChI |
InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-36-32(25-28)31-19-9-12-22-35(31)40(36)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H |
InChI Key |
WXERYVSPWGUIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Workflow
Precursor Preparation :
- 9,9'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) is synthesized via nucleophilic substitution between cyanuric chloride and carbazole derivatives.
- 2-(9,9'-Spirobi[fluoren]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is prepared through Miyaura borylation of 4-bromo-9,9'-spirobi[fluorene] using bis(pinacolato)diboron (B2pin2) and a palladium catalyst.
Coupling Reaction :
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Solvent Ratio (Tol:EtOH:H2O) | 2:1:1 |
| Catalyst Loading | 1 mol% Pd(PPh3)4 |
| Reaction Time | 12–24 hours |
Mechanistic Insights
The reaction proceeds via oxidative addition of the chloro-triazine to Pd(0), followed by transmetallation with the boronic ester. Reductive elimination forms the C–C bond, yielding the target compound. The spirobi[fluorenyl] group’s steric bulk necessitates prolonged reaction times to overcome kinetic barriers.
Direct Alkylation of Preformed Triazine Cores
An alternative route involves Friedel-Crafts alkylation to introduce phenyl groups onto a preassembled triazine-spirobi[fluorenyl] intermediate. Though less common, this method avoids boronic ester synthesis.
Procedure Overview
Triazine Core Activation :
Spirobi[fluorenyl] Attachment :
Optimization Challenges :
- Overalkylation at the triazine’s C4 and C6 positions necessitates precise stoichiometry.
- Aluminum trichloride (AlCl3) generates acidic waste, complicating industrial scalability.
Comparative Analysis of Methods
Purification and Characterization
- Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes unreacted spirobi[fluorenyl] precursors.
- Crystallization : Ethanol/water recrystallization enhances purity to >99.5% for optoelectronic applications.
- Analytical Validation :
Industrial and Environmental Considerations
- Catalyst Recycling : Pd recovery via aqueous extraction reduces costs in Suzuki reactions.
- Waste Management : Direct alkylation’s AlCl3 byproducts require neutralization, increasing processing time.
- Green Chemistry : Recent efforts explore micellar catalysis in water to replace toluene, though yields remain suboptimal (45–50%).
Emerging Methodologies
Chemical Reactions Analysis
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine has been identified as a promising electron transport material in OLEDs. Its structural characteristics enhance charge mobility and stability, making it suitable for high-efficiency devices.
- Case Study : Research indicates that triazine derivatives can achieve electron mobilities exceeding , which is crucial for OLED performance .
| Material | Electron Mobility (cm²/V·s) | Application |
|---|---|---|
| Triazine Derivative | > | OLEDs |
Solar Cells
The compound's excellent charge transport properties also make it applicable in organic photovoltaic cells. Its ability to facilitate efficient charge separation and transport can lead to enhanced energy conversion efficiencies.
- Research Findings : Studies demonstrate that incorporating such triazine derivatives into solar cell architectures results in improved performance metrics compared to traditional materials .
Fluorescent Materials
Due to its unique structure, this compound exhibits significant fluorescence properties. It can be utilized in the development of fluorescent probes for biological imaging and sensing applications.
- Case Study : The fluorescence efficiency of triazine derivatives has been shown to be beneficial in detecting specific biomolecules, enhancing the sensitivity of imaging techniques.
Nonlinear Optical Materials
The compound's molecular structure allows it to exhibit nonlinear optical properties, making it suitable for applications in frequency doubling and optical switching.
| Property | Value |
|---|---|
| Nonlinear Optical Coefficient | High |
| Application | Frequency Doubling |
Synthesis Techniques
The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of complex structures efficiently.
Mechanism of Action
The mechanism of action of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its ability to exhibit TADF. This property allows the compound to efficiently convert triplet excitons to singlet excitons, enhancing its luminescence efficiency. The molecular targets and pathways involved include interactions with various electronic states and the facilitation of reverse intersystem crossing (RISC) processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates SF3-TRZ against structurally and functionally analogous triazine derivatives, focusing on electronic properties, thermal stability, and device performance.
Structural and Electronic Properties
- Triplet Energy : SF3-TRZ’s high $ET$ (2.80 eV) enables efficient energy transfer to blue and green TADF emitters, outperforming T2T and mCBP, which lack sufficient $ET$ for high-energy emission .
- Thermal Stability : SF3-TRZ’s $T_g$ (135°C) surpasses conventional ETL materials like TmPyPB (79°C), reducing device degradation during operation .
- HOMO/LUMO : SF2-TRZ’s HOMO (6.56 eV) and LUMO (3.27 eV) suggest deeper energy levels than SF3-TRZ, favoring hole-blocking in exciplex systems .
Device Performance
- Lifetime : SF3-TRZ-based devices exhibit superior operational stability compared to T2T systems. However, SF2-TRZ excels in exciplex cohost configurations, achieving a record $LT_{50}$ of 10,169 h .
- Efficiency : SF3-TRZ’s charge-balancing capability reduces driving voltage in blue OLEDs, whereas mCBP-based devices suffer from voltage inefficiencies .
Key Advantages of SF3-TRZ
High Triplet Energy : Supports blue/green TADF emitters without energy back-transfer .
Thermal Robustness : High $T_g$ minimizes morphological degradation in long-term operation .
Versatile Roles : Functions as a host, HBL, and ETL, simplifying device architecture .
Biological Activity
2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, physical properties, and various biological activities, supported by relevant data and research findings.
- Molecular Formula : C40H25N3
- Molecular Weight : 547.66 g/mol
- Appearance : White to almost white powder or crystal
- Melting Point : 270 °C
- Purity : >98.0% (HPLC) .
Synthesis
The compound can be synthesized through various chemical reactions involving triazine derivatives and spirobifluorene units. The methods typically involve coupling reactions that leverage palladium or other transition metal catalysts to achieve high yields and purity.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance:
- A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 mg/mL against E. coli, suggesting potential antibacterial activity .
- Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting zones of inhibition greater than 20 mm in agar diffusion tests .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties:
- Studies have shown that triazine derivatives can inhibit cancer cell proliferation. For example, compounds with similar triazine frameworks have been evaluated for their cytotoxic effects on several cancer cell lines .
- The presence of diphenyl groups may enhance the compound's interaction with cellular targets, leading to increased antiproliferative activity.
Photophysical Properties
The photoluminescent properties of similar compounds indicate their potential use in optoelectronic applications:
- Compounds with spirobifluorene units often exhibit strong fluorescence which can be harnessed in light-emitting devices. This property is critical for applications in organic light-emitting diodes (OLEDs) .
Case Study 1: Antimicrobial Evaluation
In a recent study evaluating various triazine derivatives, this compound was tested against multiple bacterial strains. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 75 |
| Escherichia coli | 20 | 50 |
| Bacillus subtilis | 19 | 100 |
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay performed on various cancer cell lines showed that compounds similar to the target compound exhibited significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-substitution).
- Monitor reaction progress using TLC or HPLC.
Basic: How can researchers verify the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and computational techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₃₉H₂₇N₃).
- NMR Analysis : Use ¹H/¹³C NMR to resolve spirobi[fluoren] protons (distinct aromatic splitting patterns) and triazine ring signals (downfield shifts due to electron-deficient nature) .
- InChI/SMILES Validation : Cross-reference with PubChem-derived identifiers (e.g., InChI=1S/C39H30N3O3P3/...) for digital verification .
Note : X-ray crystallography is ideal for resolving steric effects from the spirobi[fluoren] moiety but requires high-purity crystals.
Advanced: How do substituents on the triazine ring influence the compound’s electronic properties?
Methodological Answer:
Substituents alter electron affinity and charge transport behavior:
- Electron-Withdrawing Groups (EWGs) : Enhance electron deficiency in the triazine core, improving n-type semiconductor properties. For example, fluorinated derivatives (e.g., 2-fluorophenyl analogs) increase thermal stability and reduce LUMO levels .
- Spirobi[fluoren] Effects : The rigid sp³-hybridized bridge minimizes π-π stacking, reducing aggregation in optoelectronic applications.
Q. Experimental Design :
- Compare HOMO/LUMO levels via cyclic voltammetry.
- Model substituent effects using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
Advanced: What strategies address contradictions in reported photoluminescence quantum yields (PLQY)?
Methodological Answer:
Discrepancies in PLQY often arise from:
- Sample Purity : Trace impurities (e.g., unreacted spirobi[fluoren] precursors) quench fluorescence. Validate purity via HPLC (>99%) .
- Solvent/Matrix Effects : Test PLQY in inert matrices (e.g., PMMA films) to minimize solvent interactions.
- Instrument Calibration : Use standardized dyes (e.g., quinine sulfate) to calibrate spectrofluorometers.
Case Study :
If PLQY varies between 45% (solution) and 65% (solid state), attribute this to aggregation-induced emission (AIE) from the spirobi[fluoren] moiety .
Advanced: How can researchers design derivatization studies to expand this compound’s utility?
Methodological Answer:
Leverage reactive sites for functionalization:
- Triazine Ring : Perform nucleophilic substitution with amines or thiols to introduce solubilizing groups (e.g., PEG chains).
- Spirobi[fluoren] Core : Modify via Suzuki coupling to attach electron-donating substituents (e.g., carbazole) for tuning charge transport .
Q. Optimization Workflow :
Screen reaction conditions (e.g., Pd catalysts, solvents) using Design of Experiments (DoE).
Characterize derivatives via DSC/TGA to assess thermal stability.
Advanced: What computational methods predict environmental fate or toxicity?
Methodological Answer:
- Environmental Persistence : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential.
- Ecotoxicology : Apply OECD QSAR Toolbox to predict acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
Validation : Compare predictions with experimental data from long-term environmental studies (e.g., Project INCHEMBIOL’s abiotic/biotic transformation assays) .
Basic: What experimental designs ensure reproducibility in synthesis?
Methodological Answer:
Adopt split-plot or randomized block designs:
- Example : Use four replicates with five plants each (adapted from agricultural chemistry studies) to test reaction scalability .
- Documentation : Record batch-specific variables (e.g., solvent lot, humidity) in electronic lab notebooks.
Q. Critical Factors :
- Purification consistency (e.g., column chromatography gradients).
- Atmospheric control (e.g., glovebox for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
